4'-Hydroxy Atomoxetine-d3
CAS No.: 1217686-14-0
Cat. No.: VC0020618
Molecular Formula: C17H21NO2
Molecular Weight: 274.378
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217686-14-0 |
---|---|
Molecular Formula | C17H21NO2 |
Molecular Weight | 274.378 |
IUPAC Name | 3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Standard InChI | InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Standard InChI Key | PPXQPRLGNSJNJM-NVNSKBCASA-N |
SMILES | CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4'-Hydroxy Atomoxetine-D3 is a deuterated derivative of 4-hydroxy atomoxetine, featuring three deuterium atoms replacing hydrogens on the methylamine group. The compound is typically prepared as a hemioxalate salt for improved stability and solubility characteristics.
Structural Information
The IUPAC name for this compound is (R)-3-methyl-4-(3-((methyl-d3)amino)-1-phenylpropoxy)phenol, oxalate (1:0.5) . The molecular structure maintains the core phenylpropoxy backbone of atomoxetine with the addition of a hydroxyl group at the 4' position and three deuterium atoms replacing hydrogen on the methylamine group.
Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C17H18NO2D3.C2H2O4 |
Molecular Weight | 364.42 g/mol (combined) |
Component Weights | 274.38 g/mol (4'-Hydroxy Atomoxetine-D3), 90.04 g/mol (Hemioxalate) |
Appearance | Crystalline solid |
Parent Drug | Atomoxetine |
Isotopic Labeling | Triple deuteration (-D3) on methyl group |
The compound exhibits chemical properties similar to the non-deuterated analog but with important differences in mass spectrometry detection, which enables its application as an internal standard .
Synthesis and Preparation Methods
The synthesis of 4'-Hydroxy Atomoxetine-D3 builds upon established methods for preparing the non-deuterated analog, with modifications to incorporate deuterium labeling.
Analytical Applications
4'-Hydroxy Atomoxetine-D3 plays a crucial role in analytical chemistry, particularly in the quantification of atomoxetine and its metabolites in biological samples.
Mass Spectrometry Applications
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, 4'-Hydroxy Atomoxetine-D3 serves as an ideal internal standard due to its nearly identical chemical behavior to the analyte of interest while having a distinct mass spectral signature.
Mass spectrometry parameters for atomoxetine and deuterated analogs typically include:
Parameter | Value |
---|---|
Ionization Mode | Positive electrospray ionization (ESI+) |
Mass Transition (Atomoxetine) | m/z 256 > 44 |
Mass Transition (D3-Atomoxetine) | m/z 259 > 47 |
Curtain Gas | 8 psi |
Nebulizer Gas | 12 psi |
TurboIonspray Voltage | 4500 V |
Source Temperature | 350°C |
The three-mass unit difference (m/z 259 versus 256) resulting from deuterium labeling allows clear differentiation between the analyte and internal standard during mass spectrometric analysis .
Liquid Chromatography Methods
In chromatographic separations, 4'-Hydroxy Atomoxetine-D3 elutes very similarly to the non-deuterated compound, with minimal isotope effects on retention time. This property is essential for an effective internal standard, as it ensures that any matrix effects or variations in chromatographic conditions affect both the analyte and internal standard equally .
Role in Pharmacokinetic Research
4'-Hydroxy Atomoxetine-D3 enables precise investigation of atomoxetine metabolism and pharmacokinetics, which is particularly important given the significant interindividual variability observed in clinical studies.
Metabolic Pathway Investigations
The deuterated analog helps researchers accurately quantify these low-concentration metabolites and track metabolic pathways with greater precision.
Interindividual Variability Studies
CYP2D6 is highly polymorphic, with approximately 80 reported allelic variants, contributing to significant interindividual variability in atomoxetine pharmacokinetics. Compared to extensive metabolizers, CYP2D6 poor metabolizers (approximately 7% of the population) may have up to:
-
10-fold higher area under the plasma concentration versus time curve (AUC)
-
5-fold higher peak plasma concentrations after oral doses
-
Extended half-life (19 hours versus 4.5 hours in extensive metabolizers)
4'-Hydroxy Atomoxetine-D3 provides researchers with a reliable internal standard to accurately quantify these significant differences across patient populations.
Sample Preparation and Stability
The effectiveness of 4'-Hydroxy Atomoxetine-D3 as an internal standard depends on proper sample preparation and understanding its stability under various conditions.
Sample Processing Methods
Typical sample preparation for atomoxetine analysis using the deuterated internal standard includes:
-
Addition of the internal standard to plasma or cellular samples
-
Protein precipitation using appropriate solvents
-
Centrifugation to separate precipitated proteins
-
Collection of supernatant for LC-MS/MS analysis
This approach allows for accurate quantification across a wide concentration range .
Stability Characteristics
Studies have demonstrated favorable stability profiles for atomoxetine and its deuterated analogs under typical laboratory conditions:
Condition | Stability (% Recovery) |
---|---|
Autosampler stability (4°C, 3 hours) | 97.5-104.9% |
Room temperature stability (4 hours) | 95.6-101.2% |
These stability characteristics ensure reliable analytical results when proper sample handling procedures are followed .
Comparison with Related Compounds
4'-Hydroxy Atomoxetine-D3 is part of a family of related compounds with distinct properties and applications.
Relationship to Atomoxetine
Atomoxetine, the parent drug, is a selective norepinephrine reuptake inhibitor used primarily for attention-deficit/hyperactivity disorder (ADHD) treatment. The 4'-hydroxy metabolite maintains similar pharmacological activity but is present at much lower concentrations in vivo .
Structural Analogs
The non-deuterated 4-hydroxyatomoxetine (C17H21NO2) is the primary metabolite formed via CYP2D6-mediated hydroxylation of atomoxetine. This compound has been identified with CID 9816910 in public chemical databases .
The deuterated version differs only in the substitution of three hydrogen atoms with deuterium on the methylamine group, creating distinct mass spectrometric properties while maintaining nearly identical chemical behavior, which is crucial for its function as an internal standard .
Research Applications and Future Perspectives
The applications of 4'-Hydroxy Atomoxetine-D3 extend beyond basic analytical chemistry into broader research contexts.
Current Research Applications
Current applications include:
-
Development and validation of sensitive and specific analytical methods for atomoxetine quantification
-
Therapeutic drug monitoring to optimize patient-specific dosing regimens
-
Investigation of drug-drug interactions involving atomoxetine
-
Pharmacogenetic studies examining the impact of CYP2D6 polymorphisms on atomoxetine metabolism
Future Research Directions
Potential future applications may include:
-
Development of novel deuterium-labeled analogs with improved stability characteristics
-
Application in broader metabolomic studies to understand atomoxetine's impact on cellular metabolism
-
Integration into high-throughput screening platforms for pharmacokinetic profiling
-
Extended use in cellular uptake studies to investigate transporter interactions and intracellular distribution patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume